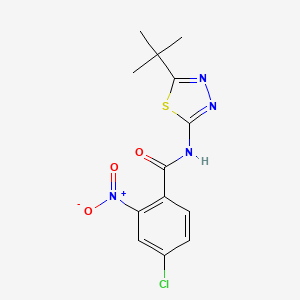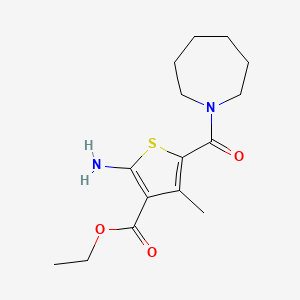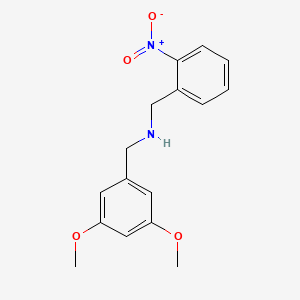![molecular formula C14H24N2O2S B5880548 N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as SD-118, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood, but it is believed to act on multiple targets in the body. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which is associated with improved memory and cognitive function. In cancer, N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to inhibit the activity of several enzymes involved in tumor growth and survival, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have several biochemical and physiological effects in animal models. In Alzheimer's disease, it has been shown to improve memory and cognitive function, as well as reduce the accumulation of amyloid beta plaques in the brain. In cancer, it has been shown to inhibit tumor growth and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in a variety of disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is that it is a novel compound that has not been extensively studied, which makes it an attractive target for research. In addition, its multiple potential therapeutic applications make it a versatile compound for investigation. However, one limitation of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, its synthesis method is complex and may be difficult to reproduce in other labs.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. In Alzheimer's disease, further investigation is needed to determine the optimal dosing and administration schedule for N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, as well as its long-term effects on cognitive function. In cancer, more studies are needed to determine the optimal combination of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide with other chemotherapeutic agents, as well as its potential as a targeted therapy for specific types of cancer. In addition, further investigation is needed to determine the safety and efficacy of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in human trials.
Métodos De Síntesis
The synthesis of N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves the reaction between 1,4-dioxa-8-azaspiro[4.5]decane and cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, it has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease. In oncology, it has been investigated for its anti-cancer properties and has shown promising results in inhibiting tumor growth in vitro and in vivo. In addition, N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential as an anti-inflammatory and anti-oxidant agent.
Propiedades
IUPAC Name |
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c19-13(15-12-4-2-1-3-5-12)16-8-6-14(7-9-16)17-10-11-18-14/h12H,1-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLHQGABEJSYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)


